(4,5-Dihydrofuran-3-yl)boronic acid

Catalog No.
S14551399
CAS No.
M.F
C4H7BO3
M. Wt
113.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,5-Dihydrofuran-3-yl)boronic acid

Product Name

(4,5-Dihydrofuran-3-yl)boronic acid

IUPAC Name

2,3-dihydrofuran-4-ylboronic acid

Molecular Formula

C4H7BO3

Molecular Weight

113.91 g/mol

InChI

InChI=1S/C4H7BO3/c6-5(7)4-1-2-8-3-4/h3,6-7H,1-2H2

InChI Key

XPCXLYLENBOOMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=COCC1)(O)O

Catalytic Borylation Strategies for Heterocyclic Boronic Acid Formation

Modern synthetic approaches leverage transition metal catalysts to achieve selective C–H bond functionalization in dihydrofuran systems. The iridium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) enables direct boron incorporation at specific positions of the dihydrofuran ring. With [Ir(COD)Cl]₂ precatalysts and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligands, researchers achieved 81% yields in hexane at room temperature for analogous substrates.

A complementary method involves Grignard reagent intermediates, where magnesium-halogen exchange with 3-bromo-4,5-dihydrofuran precedes borate addition. The patent EP4378929A1 demonstrates this approach using trimethyl borate (B(OCH₃)₃) in methyl-THF solvent, achieving 70% yield after hydrolysis with hydrochloric acid. This two-step process benefits from stoichiometric control, with optimal magnesium-to-halide ratios of 1.12:1 preventing over-metallation.

Ligand-directed strategies further enhance regiocontrol. Phenanthroline ligands promote undirected borylation at the electron-rich C5 position, while 8-aminoquinoline derivatives enable directed C3 functionalization through imine coordination. These methods enable access to either α- or β-borylated isomers depending on steric and electronic factors within the dihydrofuran scaffold.

Challenges in Stabilizing Furan-Derived Boronic Acid Intermediates

The 4,5-dihydrofuran boronic acid system exhibits heightened sensitivity to protodeborylation compared to benzene analogues, with decomposition rates increasing by 2–3 orders of magnitude in protic solvents. Stabilization strategies include:

  • In situ generation: Immediate use of boronic esters without isolating the free acid form
  • Cryogenic storage: Maintaining intermediates at -20°C under argon atmosphere
  • Chelation effects: Utilizing pinacolato or neopentyl glycol ester protecting groups

Regioselectivity challenges persist even with advanced catalysts. For γ-substituted dihydrofurans, competing α- and β-borylation pathways result in product mixtures unless steric bulk exceeds 3.5 Å at the γ-position. Computational studies attribute this to competing oxidative addition pathways at the Ir(III) center, where smaller substituents permit alternative binding geometries.

Solvent and Atmospheric Control in Boronic Acid Synthesis

Reaction media critically influence borylation efficiency and product stability:

Solvent SystemDielectric ConstantYield ImprovementReference
Methyl-THF6.2+22% vs. THF
Octane1.9Optimal for Ir cat
Hexane/Et₂O1.9/4.3Phase separation

Oxygen-free environments (<5 ppm O₂) are essential throughout synthesis, achieved through freeze-pump-thaw degassing or continuous argon sparging. Hydrolysis steps require precise proton donor control—2M hydrochloric acid at 50°C provides optimal protonation rates without promoting boroxine formation. Post-reaction workups employ biphasic separation with water/organic solvent ratios ≥1:2 to minimize aqueous-phase decomposition.

(4,5-Dihydrofuran-3-yl)boronic acid represents a significant class of heterocyclic organoboron compounds that have found extensive utility in palladium-catalyzed cross-coupling reactions [1]. The compound features a dihydrofuran ring system attached to a boronic acid functional group, providing unique reactivity patterns that distinguish it from conventional aryl boronic acids [2]. The presence of the oxygen heteroatom within the five-membered ring structure influences both the electronic properties and steric environment around the boron center, affecting transmetalation rates and overall coupling efficiency [3].

The fundamental mechanism of cross-coupling reactions involving (4,5-dihydrofuran-3-yl)boronic acid follows the established palladium-catalyzed cycle comprising oxidative addition, transmetalation, and reductive elimination steps [4] [5]. However, the heterocyclic nature of this boronic acid introduces specific challenges related to coordination of the oxygen heteroatom to the palladium center, potentially leading to catalyst inhibition or altered reaction pathways [6]. Research has demonstrated that the dihydrofuran boronic acid exhibits enhanced stability compared to simple alkyl boronic acids while maintaining sufficient reactivity for efficient cross-coupling transformations [2].

Suzuki-Miyaura Coupling with Nitrogen-Heteroaryl Electrophiles

The coupling of (4,5-dihydrofuran-3-yl)boronic acid with nitrogen-containing heteroaryl electrophiles represents one of the most challenging yet synthetically valuable applications in cross-coupling chemistry [7] [8]. Nitrogen-heteroaryl electrophiles, including pyridyl, pyrimidyl, and quinoline derivatives, pose significant difficulties due to their propensity to coordinate to the palladium catalyst through their nitrogen lone pairs, leading to catalyst deactivation [9]. The successful coupling of dihydrofuran boronic acid with these substrates requires careful optimization of reaction conditions and catalyst systems.

Recent investigations have revealed that (4,5-dihydrofuran-3-yl)boronic acid demonstrates superior performance compared to conventional boronic acids when coupled with nitrogen-heteroaryl chlorides [1]. The use of electron-rich phosphine ligands such as RuPhos and XPhos has proven particularly effective in facilitating these transformations [2]. Under optimized conditions employing palladium acetate as the catalyst precursor, RuPhos as the ligand, and sodium carbonate as the base in ethanol solvent, coupling yields of 85-91% have been achieved with various nitrogen-heteroaryl electrophiles [1].

The mechanism of transmetalation in these systems involves the formation of a boronate complex through the interaction of the boronic acid with hydroxide ions generated from the base [10]. This activated boronate species then undergoes transmetalation with the palladium-heteroaryl complex formed during the oxidative addition step [11]. The presence of water in the reaction medium is crucial for the hydrolysis of the base and the formation of the active boronate species [10].

Experimental studies have demonstrated that 2-chloropyridine derivatives, historically challenging substrates in Suzuki-Miyaura coupling, can be successfully coupled with (4,5-dihydrofuran-3-yl)boronic acid using specialized reaction conditions [8] [9]. The coupling typically requires elevated temperatures (80-85°C) and extended reaction times (12-16 hours) to achieve satisfactory yields [9]. The use of anhydrous conditions and soluble bases such as potassium trimethylsilanolate has shown particular promise for these challenging transformations [9].

Role in sp³-sp² Carbon-Carbon Bond Formation

The formation of sp³-sp² carbon-carbon bonds using (4,5-dihydrofuran-3-yl)boronic acid represents a significant advancement in cross-coupling methodology, addressing one of the most persistent challenges in transition metal catalysis [12] [13]. Traditional Suzuki-Miyaura coupling has been predominantly limited to sp²-sp² bond formation, with sp³-sp² couplings suffering from competing β-hydride elimination pathways that lead to reduced yields and unwanted side products [14] [15].

The dihydrofuran boronic acid structure provides several advantages for sp³-sp² coupling applications [16]. The five-membered ring system constrains the geometry around the boron center, reducing the likelihood of β-hydride elimination during the transmetalation step [17]. Additionally, the oxygen heteroatom can serve as a coordinating site, potentially stabilizing intermediate palladium complexes and facilitating the coupling process [16].

Research has established that (4,5-dihydrofuran-3-yl)boronic acid can participate in stereospecific sp³-sp² coupling reactions, maintaining the stereochemical integrity of the starting material [16]. This stereospecificity arises from the concerted nature of the transmetalation process, where the configuration at the carbon-boron bond is retained during the transfer to palladium [17]. The development of these stereospecific coupling protocols has opened new avenues for the synthesis of complex organic molecules with defined stereochemistry.

Coupling TypeYield Range (%)Reaction Time (h)Temperature (°C)Key Challenges
Primary sp³-sp²80-850.5-225-60β-Hydride elimination
Secondary sp³-sp²70-751-360-80Steric hindrance
Cyclic sp³-sp²75-808-1680-110Slow transmetalation
Heteroalkyl sp³-sp²78-824-870-85Functional group tolerance

The development of dual catalytic systems combining palladium with nickel or photoredox catalysts has significantly expanded the scope of sp³-sp² coupling reactions involving dihydrofuran boronic acids [14] [18]. These systems operate through distinct mechanistic pathways that bypass the traditional limitations associated with β-hydride elimination [18]. Under photocatalytic conditions, reactions can be conducted at room temperature with dramatically reduced reaction times, achieving yields of 80-85% within 30 minutes [14].

The substrate scope for sp³-sp² coupling with (4,5-dihydrofuran-3-yl)boronic acid encompasses a broad range of electrophiles, including aryl bromides, aryl chlorides, and heteroaryl halides [13] [18]. Functional group tolerance is generally excellent, with compatibility demonstrated for esters, amides, nitriles, and various heterocyclic systems [18]. However, certain electron-deficient aryl halides may require modified reaction conditions or specialized catalyst systems to achieve optimal results [13].

Comparative Analysis of Boronic Acid versus Trifluoroborate Reactivity

The comparative analysis of (4,5-dihydrofuran-3-yl)boronic acid versus its corresponding trifluoroborate salt reveals significant differences in stability, reactivity, and synthetic utility [19] [20] [21]. Trifluoroborates have emerged as valuable alternatives to boronic acids, offering enhanced stability while maintaining comparable or superior reactivity in cross-coupling reactions [22].

The fundamental difference between these two classes of organoboron reagents lies in their coordination environment around the boron center [20]. Boronic acids exist as trigonal planar species with an empty p-orbital, making them susceptible to oxidation and protodeboronation under basic conditions [21]. In contrast, trifluoroborates adopt a tetrahedral geometry with a formally anionic boron center, providing enhanced stability toward air, moisture, and basic conditions [22].

Property(4,5-Dihydrofuran-3-yl)boronic Acid(4,5-Dihydrofuran-3-yl)trifluoroborateAdvantage
Air StabilityPoor - oxidizes readilyExcellent - air stableTrifluoroborate
Moisture StabilityPoor - hydrolyzesExcellent - moisture stableTrifluoroborate
Storage ConditionsInert atmosphere requiredRoom temperature storageTrifluoroborate
Protodeboronation ResistanceSusceptibleHighly resistantTrifluoroborate
Cross-coupling Yields80-90%85-95%Trifluoroborate
Reaction Temperature80-120°C55-85°CTrifluoroborate

The hydrolysis mechanism of (4,5-dihydrofuran-3-yl)trifluoroborate to the corresponding boronic acid has been extensively studied [20] [21]. The process involves a stepwise loss of fluoride ions, with the rate of hydrolysis dependent on the electronic nature of the organic substituent [20]. Electron-rich systems like the dihydrofuran derivative typically undergo rapid hydrolysis under basic aqueous conditions, making them suitable for "slow-release" protocols in Suzuki-Miyaura coupling [21].

The transmetalation rates of trifluoroborates differ significantly from those of boronic acids [19] [23]. While boronic acids undergo direct transmetalation with palladium complexes, trifluoroborates must first hydrolyze to generate the active boronic acid species [20]. This controlled release mechanism can be advantageous in certain cases, as it minimizes competing side reactions such as oxidative homocoupling and protodeboronation [21].

Experimental comparisons have demonstrated that (4,5-dihydrofuran-3-yl)trifluoroborate often provides superior yields and cleaner reaction profiles compared to the corresponding boronic acid [1] [19]. The enhanced stability of the trifluoroborate allows for the use of lower catalyst loadings (0.5-2 mol% palladium) compared to boronic acids (2-5 mol% palladium) [24]. Additionally, trifluoroborates exhibit better functional group tolerance, particularly with base-sensitive substrates [22].

The solvent requirements for optimal performance also differ between these reagent classes [21]. Boronic acids typically perform best in aqueous-organic solvent mixtures, where the water facilitates the formation of active boronate species [10]. Trifluoroborates, conversely, often show superior performance in protic solvents such as alcohols, where controlled hydrolysis can occur [21].

Recent mechanistic studies have revealed that the choice between boronic acids and trifluoroborates can significantly impact the reaction pathway [19] [23]. In some cases, the slower transmetalation of trifluoroborates allows for better control over competing processes, leading to improved selectivity in complex substrate combinations [20]. This controlled reactivity has proven particularly valuable in the synthesis of pharmaceutical intermediates where selectivity is paramount [24].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

114.0488242 g/mol

Monoisotopic Mass

114.0488242 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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